molecular formula C11H14N2O2 B3134852 3-(methoxyimino)-N-(4-methylphenyl)propanamide CAS No. 400084-43-7

3-(methoxyimino)-N-(4-methylphenyl)propanamide

Cat. No. B3134852
CAS RN: 400084-43-7
M. Wt: 206.24 g/mol
InChI Key: FQWIURPKALEZAS-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxyimino)-N-(4-methylphenyl)propanamide, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMP is a small molecule that belongs to the class of oxime derivatives and has been studied extensively for its ability to inhibit the activity of certain enzymes and proteins.

Mechanism of Action

3-(methoxyimino)-N-(4-methylphenyl)propanamide inhibits the activity of certain enzymes and proteins by forming a covalent bond with the active site of the enzyme or protein. This covalent bond prevents the enzyme or protein from functioning properly, leading to a decrease in its activity. 3-(methoxyimino)-N-(4-methylphenyl)propanamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease, and monoamine oxidase, which is involved in the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects:
3-(methoxyimino)-N-(4-methylphenyl)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme and protein activity, the reduction of oxidative stress, and the modulation of neurotransmitter levels. 3-(methoxyimino)-N-(4-methylphenyl)propanamide has been shown to reduce the levels of reactive oxygen species, which are involved in the pathogenesis of various diseases, including cancer and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-(methoxyimino)-N-(4-methylphenyl)propanamide has several advantages for lab experiments, including its small size, high purity, and ease of synthesis. However, 3-(methoxyimino)-N-(4-methylphenyl)propanamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 3-(methoxyimino)-N-(4-methylphenyl)propanamide, including the development of more potent and selective inhibitors of enzymes and proteins, the investigation of the potential therapeutic applications of 3-(methoxyimino)-N-(4-methylphenyl)propanamide in other diseases, and the exploration of the mechanism of action of 3-(methoxyimino)-N-(4-methylphenyl)propanamide. Additionally, the development of more efficient synthesis methods for 3-(methoxyimino)-N-(4-methylphenyl)propanamide and the optimization of its pharmacokinetic properties could lead to the development of more effective drugs for the treatment of various diseases.

Scientific Research Applications

3-(methoxyimino)-N-(4-methylphenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 3-(methoxyimino)-N-(4-methylphenyl)propanamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in the pathogenesis of these diseases, making it a potential candidate for drug development.

properties

IUPAC Name

(3E)-3-methoxyimino-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-9-3-5-10(6-4-9)13-11(14)7-8-12-15-2/h3-6,8H,7H2,1-2H3,(H,13,14)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWIURPKALEZAS-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC=NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C/C=N/OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methoxyimino)-N-(4-methylphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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